3,4-dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one

Physicochemical profiling Medicinal chemistry Solubility optimization

3,4-Dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one (CAS 15911-16-7) is a heterocyclic compound belonging to the isoxazolo[3,4-d]pyridazin-7(6H)-one class, characterized by a fused bicyclic system comprising an isoxazole ring and a pyridazinone moiety with methyl substitutions at the 3- and 4-positions. Its molecular formula is C₇H₇N₃O₂ with a molecular weight of 165.15 g/mol.

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
CAS No. 15911-16-7
Cat. No. B103202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one
CAS15911-16-7
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCC1=C2C(=NNC(=O)C2=NO1)C
InChIInChI=1S/C7H7N3O2/c1-3-5-4(2)12-10-6(5)7(11)9-8-3/h1-2H3,(H,9,11)
InChIKeyDINKYECDKUZHJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one (CAS 15911-16-7): Core Chemical Identity and Procurement-Relevant Properties


3,4-Dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one (CAS 15911-16-7) is a heterocyclic compound belonging to the isoxazolo[3,4-d]pyridazin-7(6H)-one class, characterized by a fused bicyclic system comprising an isoxazole ring and a pyridazinone moiety with methyl substitutions at the 3- and 4-positions [1]. Its molecular formula is C₇H₇N₃O₂ with a molecular weight of 165.15 g/mol . Computed physicochemical properties include a predicted XLogP3-AA value of 0.2 [1], an ACD/LogP of -0.96 , a polar surface area of approximately 67–72 Ų , and a predicted pKa of 10.93 ± 0.40 . The compound is commercially available from multiple suppliers at purities typically ranging from 95% to ≥98% for research use .

Why 3,4-Dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one Cannot Be Simply Substituted with Other Isoxazolo-Pyridazinone Scaffolds


Isoxazolo[3,4-d]pyridazin-7(6H)-one derivatives exhibit substitution-dependent biological profiles that preclude generic interchange. SAR studies on this scaffold demonstrate that substitution patterns at the 3- and 4-positions critically modulate receptor selectivity and potency [1]. For instance, N-6 aryl fluorination drives mGluR2 selectivity within the class [1], while 3,4-diaryl versus 3,4-dialkyl substitution fundamentally alters antiproliferative activity [2]. The 3,4-dimethyl-substituted variant offers a distinct physicochemical profile with a low logP value [3] and absence of aryl hydrophobicity that differentiates it from phenyl- or aryl-containing analogues . Consequently, substituting 3,4-dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one with any in-class compound bearing different substituents will yield meaningfully different solubility, permeability, and target engagement characteristics, rendering empirical substitution without revalidation scientifically unsound.

Quantitative Differentiation Evidence for 3,4-Dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one: Comparative Data for Scientific Selection


Physicochemical Differentiation: Hydrophilicity Profile Versus 6-Phenyl Analogue

The 3,4-dimethyl-substituted core exhibits substantially lower predicted lipophilicity compared to N-6 aryl-substituted analogues, with an ACD/LogP of -0.96 versus the 6-phenyl analogue (CAS 15911-15-6) which has a molecular weight of 241.25 g/mol and expectedly higher logP due to the phenyl moiety . This difference in hydrophilicity translates to distinct aqueous solubility and membrane permeability behavior, making the dimethyl variant more suitable for applications requiring higher aqueous solubility or lower non-specific protein binding.

Physicochemical profiling Medicinal chemistry Solubility optimization

Structural Basis for Subtype Selectivity: SAR Context for 3,4-Dimethyl Scaffold

SAR studies on the isoxazolo[3,4-d]pyridazinone scaffold demonstrate that substitution patterns dictate receptor subtype selectivity [1]. Compounds that select for mGluR2 all contain fluorine on the N-6 aryl group, while the 3,4-dimethyl core lacking N-6 aryl substitution does not exhibit this selectivity pattern [1]. Furthermore, antiproliferative SAR reveals that aryl groups at the 3- and 4-positions are essential for activity, whereas alkyl-substituted analogues show reduced potency [2]. This indicates that the 3,4-dimethyl compound serves as a structurally minimal core scaffold with distinct receptor engagement properties compared to aryl-substituted derivatives, making it valuable as a control compound or synthetic intermediate rather than as an optimized bioactive lead.

GPCR modulation Structure-activity relationship mGluR pharmacology

Aldose Reductase Inhibitory Activity: Quantitative Comparison of 6-Butyric Acid Derivative

A derivative of the 3,4-dimethyl core scaffold, specifically 4-(3,4-dimethyl-7-oxo-7H-isoxazolo[3,4-d]pyridazin-6-yl)-butyric acid, has been quantitatively evaluated for aldose reductase 2 inhibitory activity [1]. This derivative exhibited an IC₅₀ of 6.51 × 10⁴ nM (65.1 μM) against bovine lens aldose reductase 2 [1]. While the parent 3,4-dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one lacks the N-6 butyric acid side chain, this data point establishes a baseline for the 3,4-dimethyl-substituted core in this target class, providing a quantifiable reference for SAR expansion.

Enzyme inhibition Aldose reductase Diabetic complications

Commercial Availability and Purity Specification Comparison

3,4-Dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one (CAS 15911-16-7) is commercially available from multiple vendors with defined purity specifications, contrasting with many structurally related isoxazolo[3,4-d]pyridazinone analogues that are available only via custom synthesis. Verified suppliers include Leyan (98% purity, 1g/5g/10g available) , MolCore (≥98% purity) , Enamine (95% purity) [1], and CymitQuimica (≥95% purity) . The MDL number MFCD00126308 is consistently associated with this compound [1], and a defined melting point of 213–215°C has been reported [1]. This multi-vendor availability with documented purity facilitates direct procurement without synthetic investment, whereas analogues such as the 6-phenyl derivative (CAS 15911-15-6) or 4-(4-methoxyphenyl) variants have more limited commercial distribution.

Chemical sourcing Procurement Quality control

Procurement-Relevant Application Scenarios for 3,4-Dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one


Scaffold for Medicinal Chemistry SAR Expansion via N-6 Alkylation

The 3,4-dimethyl core serves as a validated synthetic entry point for generating N-6 alkylated derivatives with quantifiable activity shifts. Evidence from the 6-butyric acid derivative demonstrates that N-6 functionalization of this core yields measurable aldose reductase 2 inhibition (IC₅₀ = 65.1 μM) [1], establishing a baseline for SAR optimization. Researchers can systematically vary N-6 substituents to explore potency gains against this or related targets, using the parent compound as a negative control with defined purity (≥95–98%) and known physicochemical parameters (LogP = -0.96) .

Hydrophilic Control Compound for Receptor Selectivity Studies

Given the low predicted lipophilicity (ACD/LogP = -0.96) and absence of N-6 aryl substitution that drives mGluR2 selectivity [2], this compound functions as a structurally minimal, hydrophilic control in GPCR modulation assays. When screening isoxazolo[3,4-d]pyridazinone libraries for mGluR or α₁-adrenoceptor activity, the 3,4-dimethyl variant provides a baseline for non-selective or inactive scaffold behavior, enabling researchers to attribute observed potency to specific substituent contributions rather than core scaffold effects.

Negative Control for Antiproliferative Screening Cascades

SAR evidence from the isoxazolo[3,4-d]pyridazin-7(6H)-one class demonstrates that aryl groups at the 3- and 4-positions are essential for antiproliferative activity, while alkyl-substituted analogues show negligible potency [3]. The 3,4-dimethyl compound, bearing alkyl rather than aryl substituents, serves as an experimentally justified negative control in cancer cell line screening panels (e.g., NCI 60). Inclusion of this compound alongside active 3,4-diaryl analogues strengthens assay validation and confirms that observed cytotoxicity derives from aryl substitution rather than core scaffold toxicity.

Direct Procurement for Fragment-Based or High-Throughput Screening

With multi-vendor commercial availability at defined purities (95% to ≥98%) and verified identity via CAS 15911-16-7 and MDL MFCD00126308 , this compound is immediately accessible for fragment-based screening or high-throughput screening (HTS) campaigns. Its low molecular weight (165.15 g/mol) [4] and favorable Rule of 5 compliance (0 violations) make it suitable for fragment library inclusion without additional synthetic investment, accelerating hit discovery timelines relative to custom-synthesized analogues.

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